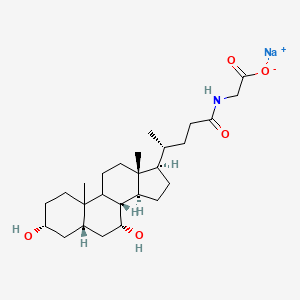
Bz-Orn(carbamoyl)-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bz-Orn(carbamoyl)-OMe involves multiple stepsThe reaction conditions typically involve the use of barium hydroxide in aqueous methanol .
Análisis De Reacciones Químicas
Bz-Orn(carbamoyl)-OMe undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include diazomethane, ammonia, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bz-Orn(carbamoyl)-OMe has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Bz-Orn(carbamoyl)-OMe involves its interaction with specific enzymes and metabolic pathways. It acts by transferring a carbamoyl group to ornithine, which is a crucial step in the urea cycle. This process helps in the detoxification of ammonia in the body .
Comparación Con Compuestos Similares
Bz-Orn(carbamoyl)-OMe can be compared with other similar compounds such as:
N-carbamoyl-L-ornithine: A precursor in the synthesis of this compound.
Benzoyl-ornithine: Another derivative of ornithine with different functional groups.
Carbamoyl methyl esters:
Propiedades
IUPAC Name |
methyl 2-benzamido-5-(carbamoylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRYYLMUJSMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

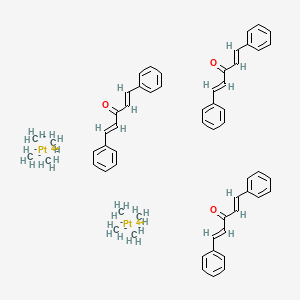
![17-Hydroxy-13,17-dimethyl-1,2,6,7,8,13,14,15,16,17-decahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13394464.png)
![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
![Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate](/img/structure/B13394478.png)
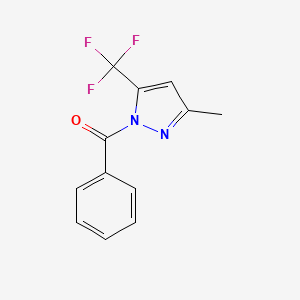
![[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B13394493.png)
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
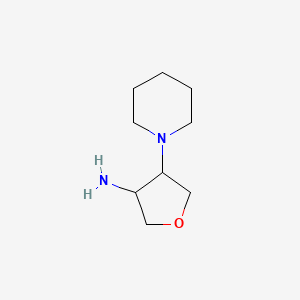

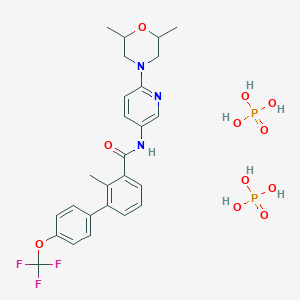
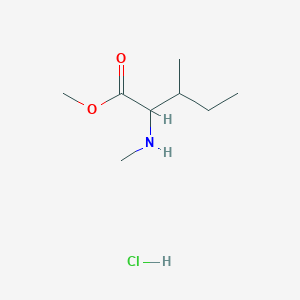
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)
